molecular formula C13H8F3NO B11864630 1-(Trifluoromethoxy)naphthalene-2-acetonitrile

1-(Trifluoromethoxy)naphthalene-2-acetonitrile

Cat. No.: B11864630
M. Wt: 251.20 g/mol
InChI Key: IMJQBPGKBGDLCY-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-2-acetonitrile is an organic compound with the molecular formula C13H8F3NO and a molecular weight of 251.2 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(Trifluoromethoxy)naphthalene-2-acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives and trifluoromethoxy reagents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Trifluoromethoxy)naphthalene-2-acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-(Trifluoromethoxy)naphthalene-2-acetonitrile serves as a lead compound in drug development due to its unique structural features that can influence biological activity. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts, making them attractive candidates for pharmaceutical applications.

Potential Therapeutic Areas:

  • Antimicrobial Activity: Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species.
CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Target Bacteria
This compound3.5Staphylococcus aureus
This compound4.0Escherichia coli
  • Anticancer Activity: Preliminary data suggest that it may inhibit cell proliferation in various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis Induction
A549 (Lung Cancer)15.0Cell Cycle Arrest

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of advanced materials with high thermal stability and resistance to chemical degradation. Its ability to participate in various chemical reactions allows for the synthesis of complex organic molecules that can be tailored for specific applications.

Chemical Reactions:
this compound can undergo several types of reactions, including:

  • Oxidation: Can be oxidized to form corresponding naphthoquinones.
  • Reduction: Reduction reactions can convert the nitrile group to primary amines.
  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.

Antibacterial Efficacy

A case study involving the synthesis of several naphthalene derivatives demonstrated that those with trifluoromethoxy substitutions showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus.

Anticancer Potential

In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase-3 activity.

Mechanistic Studies

Mechanistic studies have suggested that the trifluoromethoxy group enhances binding affinity to specific biological targets, including enzymes involved in metabolic pathways. For instance, computational docking studies indicated favorable interactions with dihydroorotate dehydrogenase (DHODH), which is a target for antimalarial drug development.

Binding Affinity Data:

Target ProteinBinding Energy (kcal/mol)
DHODH-8.5
CYP3A4-7.0

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-2-acetonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The acetonitrile group can undergo nucleophilic addition reactions, further contributing to its chemical behavior .

Comparison with Similar Compounds

1-(Trifluoromethoxy)naphthalene-2-acetonitrile can be compared with similar compounds such as:

    1-(Trifluoromethoxy)benzene-2-acetonitrile: Similar structure but with a benzene ring instead of a naphthalene ring.

    1-(Trifluoromethoxy)naphthalene-2-carboxylic acid: Contains a carboxylic acid group instead of an acetonitrile group.

    1-(Trifluoromethoxy)naphthalene-2-amine: Contains an amine group instead of an acetonitrile group.

These comparisons highlight the unique properties of this compound, particularly its combination of the trifluoromethoxy and acetonitrile groups, which contribute to its distinct chemical behavior and applications.

Biological Activity

1-(Trifluoromethoxy)naphthalene-2-acetonitrile is an organic compound that has garnered attention in medicinal chemistry due to its unique trifluoromethoxy group, which enhances its interaction with biological targets. The compound's molecular formula is C12H8F3NO, and it has a molecular weight of approximately 251.20 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The trifluoromethoxy group significantly influences the electronic properties of the naphthalene core, potentially leading to interesting chemical behavior and applications in various fields such as medicinal chemistry and materials science. The presence of the acetonitrile moiety contributes to the compound's reactivity and biological activity.

PropertyValue
Molecular FormulaC12H8F3NO
Molecular Weight251.20 g/mol
SolubilitySoluble in organic solvents
Functional GroupsTrifluoromethoxy, Acetonitrile

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with trifluoromethoxy groups. For instance, a related study demonstrated that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds structurally related to this compound showed minimum inhibitory concentration (MIC) values comparable to established antibiotics like cefazolin and cefotaxime .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureus3.5
CefazolinStaphylococcus aureus4.2
CefotaximeStaphylococcus aureus8.9

Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown promise against parasitic infections, particularly malaria. Research indicated that related compounds displayed potent activity against Plasmodium falciparum strains, with IC50 values significantly lower than those of conventional antimalarial drugs like chloroquine .

Table 2: Antiparasitic Activity

CompoundStrainIC50 (μg/mL)
This compoundPlasmodium falciparum (3D7)0.16
ChloroquinePlasmodium falciparum (3D7)0.06

The mechanisms by which this compound exerts its biological effects are not fully elucidated but are hypothesized to involve:

  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in bacterial cells, leading to cell death.
  • Membrane Disruption : The compound may disrupt cellular membranes, affecting the integrity of bacterial cells and parasites.
  • Target Protein Interaction : Molecular docking studies suggest enhanced binding interactions with specific proteins involved in bacterial virulence and parasitic survival.

Case Studies

A notable study explored the synthesis and biological evaluation of various naphthalene derivatives, including those with trifluoromethoxy groups. The findings indicated that these compounds could serve as lead candidates for developing new antibiotics and antiparasitic agents due to their favorable pharmacokinetic profiles and lower toxicity compared to existing treatments.

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.20 g/mol

IUPAC Name

2-[1-(trifluoromethoxy)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)18-12-10(7-8-17)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2

InChI Key

IMJQBPGKBGDLCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)CC#N

Origin of Product

United States

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